ethyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups. It has an ethyl group, a carboxylate group, an amino group, and a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The compound also contains a 3,4-dihydro-1H-isochromen-3-yl group, which is a type of isochromene, a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The thiophene ring, for example, is a five-membered ring with four carbon atoms and one sulfur atom .Scientific Research Applications
Synthesis and Functionalization
Thiophene derivatives, including compounds with complex structures similar to the one , are extensively studied for their synthesis and functionalization processes. For instance, the selective esterification of 3,4-ethylenedioxythiophene with tetrathiafulvalene showcases the potential of thiophene derivatives in creating functional materials with specific electrical properties (Zhang et al., 2014). This highlights the versatility of thiophene-based compounds in chemical synthesis and their potential applications in electronic and photonic devices.
Antimicrobial and Antioxidant Studies
Thiophene derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties. For example, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have been screened for their in vitro antimicrobial and antioxidant activities, showcasing their potential as lead compounds for the development of new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Drug Design and Molecular Docking Studies
Thiophene derivatives are also pivotal in drug design and molecular docking studies. The synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, and their evaluation through docking studies and antimicrobial assessments, demonstrate the significance of thiophene-based compounds in the development of new therapeutic agents (Spoorthy et al., 2021).
Antiproliferative Activity Against Cancer Cell Lines
The exploration of novel thiophene and thienopyrimidine derivatives for their antiproliferative activity highlights the application of thiophene-based compounds in cancer research. These compounds have shown activity against breast and colon cancer cell lines, underscoring their potential in cancer therapy (Ghorab et al., 2013).
Advanced Material Development
Thiophene derivatives are key in the development of advanced materials. The synthesis of tetrasubstituted thiophenes through a one-pot multicomponent protocol offers insights into the creation of novel materials with potential applications in various industrial sectors, including electronics and photonics (Sahu et al., 2015).
properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-4-24-19(23)15-10(2)11(3)26-17(15)20-16(21)14-9-12-7-5-6-8-13(12)18(22)25-14/h5-8,14H,4,9H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOZQSBVFAGCEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.